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Compound of Interest

Compound Name:
(S)-tert-butyl 2-methylpyrrolidine-

1-carboxylate

Cat. No.: B139060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-tert-butyl
2-methylpyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal

chemistry and pharmaceutical development. This document collates available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols for acquiring such spectra.

Data Presentation
The following tables summarize the quantitative spectral data for (S)-tert-butyl 2-
methylpyrrolidine-1-carboxylate.

Table 1: ¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.87 – 3.78 m 1H Pyrrolidine-CH

3.40 – 3.26 m 2H
Pyrrolidine-CH₂

(N-CH₂)

1.99 – 1.73 m 4H
Pyrrolidine-CH₂-

CH₂

1.46 s 9H
tert-butyl

(C(CH₃)₃)

1.15 d 3H 6.2 Pyrrolidine-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

154.7 Carbonyl (N-COO)

78.8 Quaternary Carbon (O-C(CH₃)₃)

52.8 Pyrrolidine-CH

46.2 Pyrrolidine-CH₂ (N-CH₂)

32.5 Pyrrolidine-CH₂

28.5 tert-butyl (C(CH₃)₃)

23.3 Pyrrolidine-CH₂

18.5 Pyrrolidine-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2973 Strong C-H stretch (aliphatic)

2874 Medium C-H stretch (aliphatic)

1695 Strong C=O stretch (carbamate)

1478, 1456 Medium C-H bend (aliphatic)

1392, 1365 Medium C-H bend (tert-butyl)

1169 Strong C-O stretch

1118 Strong C-N stretch

Sample preparation: Thin film

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

185 Low [M]⁺ (Molecular Ion)

130 Moderate [M - C₄H₉]⁺

114 Moderate [M - C₄H₉O]⁺

84 High [Pyrrolidine-CH₃]⁺ fragment

70 High [Pyrrolidine]⁺ fragment

57 Very High [C₄H₉]⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 10-20 mg of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: -2 to 10 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay: 2.0 s

Acquisition Time: 1.0-2.0 s

Spectral Width: -10 to 170 ppm
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Data Processing: The raw data (Free Induction Decay - FID) is processed with a standard NMR

software package. This involves Fourier transformation, phase correction, baseline correction,

and referencing. For ¹H NMR, the signals are integrated to determine the relative number of

protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Thin Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate onto the surface of

one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform

film between the plates.

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

A background spectrum of the empty spectrometer is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate in a volatile organic

solvent (e.g., methanol or acetonitrile) is prepared.
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The sample is introduced into the mass spectrometer, typically via direct infusion or through

a gas chromatograph (GC-MS).

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

Mass Range: m/z 40-400

Scan Rate: Dependant on the instrument and sample introduction method.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) corresponds to the molecular weight

of the compound. Other peaks represent fragment ions, which provide structural information. A

common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl

group (m/z 57) or isobutylene (56 Da).

Mandatory Visualization
The following diagrams illustrate the logical workflows for the spectroscopic analyses

described.
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NMR Spectroscopy Workflow IR Spectroscopy Workflow Mass Spectrometry Workflow
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Caption: General workflow for spectroscopic analysis.
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m/z = 185

[M - C₄H₉]⁺
m/z = 130

- C₄H₉

[M - C₄H₉O]⁺
m/z = 114- C₄H₉O
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[C₄H₉]⁺
m/z = 57

cleavage

Click to download full resolution via product page

Caption: Proposed MS fragmentation of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate.

To cite this document: BenchChem. [Spectroscopic Profile of (S)-tert-butyl 2-
methylpyrrolidine-1-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b139060#s-tert-butyl-2-methylpyrrolidine-
1-carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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